3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine
Description
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a cyclopropyl group at the 3-position and a piperidin-2-ylmethyl substituent at the 1-position. Its molecular formula is C₁₂H₂₀N₄, with a molecular weight of 220.32 g/mol (calculated from the SMILES structure provided in ). The compound’s structure combines a rigid cyclopropane ring with a flexible piperidine moiety, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
5-cyclopropyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-7-11(9-4-5-9)15-16(12)8-10-3-1-2-6-14-10/h7,9-10,14H,1-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFNMJOTYQVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound, highlighting its therapeutic potential.
- Chemical Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- CAS Number : 2097987-28-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with studies indicating significant inhibition of growth.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation in various models.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote beneficial cellular responses.
Antimicrobial Activity
A study reported that pyrazole derivatives, including this compound, demonstrated notable antibacterial activity. The minimum inhibitory concentration (MIC) values were found to range from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies have tested the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound exhibits a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against resistant cancer cells .
Anti-inflammatory Potential
Research has suggested that pyrazole derivatives can modulate inflammatory responses. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
A comparison of 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amines with other pyrazole derivatives reveals differences in potency and selectivity:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-o | Similar structure; different piperidine substitution | Moderate anticancer activity |
| 3-Cyclopropyl-5-(piperidinylmethyl)-1,2,4-Oxadiazole | Contains oxadiazole ring | Enhanced antimicrobial properties |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is C11H17N3O, with a molecular weight of 207.27 g/mol. The structure features a pyrazole ring substituted with a cyclopropyl group and a piperidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Neurological Disorders
The piperidine component of the compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their neuroprotective effects and ability to enhance cognitive function.
Research Findings:
In preclinical trials, compounds with similar structures to this compound were found to improve memory retention and reduce neuroinflammation in animal models of Alzheimer's disease .
Antimicrobial Properties
Emerging research suggests that pyrazole compounds possess antimicrobial activities against various pathogens. The structural features of this compound may enhance its efficacy against resistant strains.
Case Study Example:
A comparative analysis indicated that similar pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of this compound class. Pyrazoles have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Research Insights:
Studies have shown that compounds with a similar structure can effectively reduce inflammation markers in vitro, suggesting their potential for developing anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 3-Position
The 3-position of the pyrazole core significantly influences biological activity. For example:
- 3-Pyridyl-substituted analogs (e.g., compound 24e ) exhibit potent thrombin inhibition (IC₅₀ = 16 nM ), outperforming 3-phenyl (IC₅₀ = 419 nM ) and 3-cyclohexyl (inactive) derivatives .
Substituent Effects at the 1-Position
The 1-position substituent modulates solubility and membrane permeability:
- Piperidin-2-ylmethyl group : Enhances basicity and hydrogen-bonding capacity due to the secondary amine in the piperidine ring. This contrasts with 1-phenyl analogs (e.g., 25n in ), which are more lipophilic and may exhibit reduced solubility .
- Fluorophenyl analogs : For example, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1114957-51-5) has a molecular weight of 217.25 g/mol and 95% purity, but its piperidine-free structure likely reduces interactions with amine-binding enzymes .
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
Pharmacokinetic Considerations
- Piperidine moiety : May improve blood-brain barrier penetration compared to simpler alkyl chains (e.g., N-ethyl-1-methyl-3-pyridyl-1H-pyrazol-5-amine in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
